molecular formula C22H29N3O2S B2778914 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034497-68-0

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2778914
CAS No.: 2034497-68-0
M. Wt: 399.55
InChI Key: DBDNEUDOTLZUND-UHFFFAOYSA-N
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Description

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a useful research compound. Its molecular formula is C22H29N3O2S and its molecular weight is 399.55. The purity is usually 95%.
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Biological Activity

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure

The compound features a complex structure comprising a piperidine ring, a pyrimidine moiety, and a phenyl group with isopropylthio substitution. The molecular formula is C21H24N4O2C_{21}H_{24}N_{4}O_{2}, with a molecular weight of approximately 364.44 g/mol.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways associated with inflammation and cancer. The specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular responses.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have been shown to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways and inhibiting cell proliferation.

Anti-inflammatory Effects

Research has demonstrated that related compounds can suppress nitric oxide (NO) production and the expression of inducible NO synthase (iNOS) in macrophage-like cells. This suggests that this compound may also possess anti-inflammatory properties.

Case Studies

Several studies have explored the biological effects of structurally similar compounds:

  • Study on KTH-13 Derivative : A derivative of KTH-13 demonstrated strong anti-inflammatory features by inhibiting NF-κB activation in macrophage cells exposed to lipopolysaccharides (LPS). This indicates potential for similar action in the compound under review .
  • Anticancer Activity in Cell Lines : In vitro studies showed that derivatives of pyrimidine compounds could significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMechanismReference
KTH-13Anti-inflammatoryNF-κB inhibition
Similar DerivativeAnticancerInduction of apoptosis
1-(4...ethanonePotential Anti-inflammatoryInhibition of iNOS and NO production

Properties

IUPAC Name

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c1-15(2)28-20-7-5-18(6-8-20)14-22(26)25-11-9-19(10-12-25)27-21-13-16(3)23-17(4)24-21/h5-8,13,15,19H,9-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDNEUDOTLZUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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